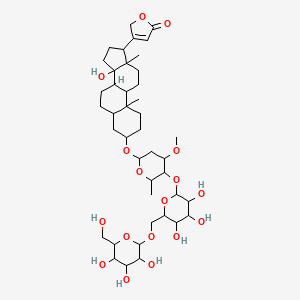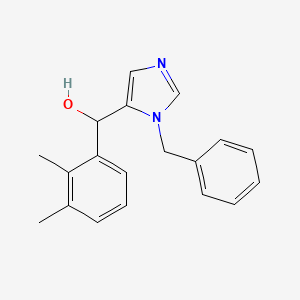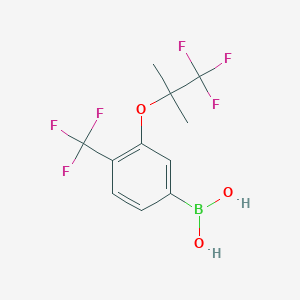
3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl groups and a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic ester with a suitable boronic acid precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids with various functional groups.
Applications De Recherche Scientifique
3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with hydroxyl or amino groups in target molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenylboronic acid
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyrimidine-5-carboxylic acid
Uniqueness
3-(1,1,1-Trifluoro-2-methylpropan-2-yloxy)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both trifluoromethyl groups and a boronic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring high stability and reactivity, such as in the synthesis of pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C11H11BF6O3 |
|---|---|
Poids moléculaire |
316.01 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-3-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyphenyl]boronic acid |
InChI |
InChI=1S/C11H11BF6O3/c1-9(2,11(16,17)18)21-8-5-6(12(19)20)3-4-7(8)10(13,14)15/h3-5,19-20H,1-2H3 |
Clé InChI |
BHLXUOYZNXAVCT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(F)(F)F)OC(C)(C)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)




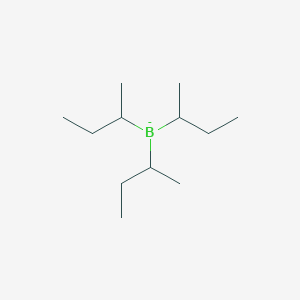
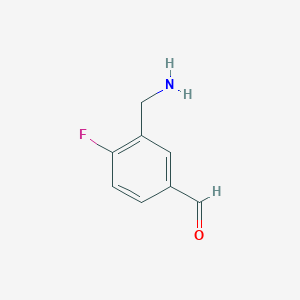
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
